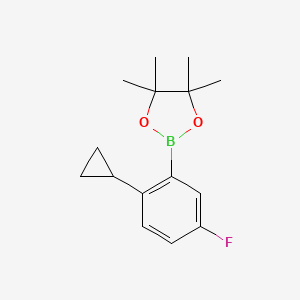

2-(2-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13082084

Molecular Formula: C15H20BFO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BFO2 |

|---|---|

| Molecular Weight | 262.13 g/mol |

| IUPAC Name | 2-(2-cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 |

| Standard InChI Key | GVMDNQNKTNUUBY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CC3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound is classified as a boronic ester with the molecular formula C₁₅H₂₀BFO₂ and a molecular weight of 262.13 g/mol . Its structure consists of a 1,3,2-dioxaborolane core (a five-membered ring containing boron and two oxygen atoms) substituted with four methyl groups at the 4,4,5,5-positions. A 2-cyclopropyl-5-fluorophenyl group is attached to the boron atom, forming a spirocyclic arrangement (Figure 1).

Key structural features:

-

Dioxaborolane ring: Provides stability to the boron center, mitigating hydrolysis in aqueous environments.

-

Tetramethyl groups: Enhance steric protection and lipophilicity.

-

Fluorophenyl-cyclopropyl moiety: Introduces aromaticity, electronic effects (via fluorine), and conformational rigidity from the cyclopropane ring.

Physicochemical Properties

Available data from chemical databases indicate the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BFO₂ |

| Molecular Weight | 262.13 g/mol |

| Density | Not Available (N/A) |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The lack of experimental data for density, boiling point, and melting point highlights the need for further characterization of this compound.

Synthesis and Reaction Chemistry

General Synthesis Strategy

The synthesis of 1,3,2-dioxaborolane derivatives typically involves the reaction of boronic acids with diols (e.g., pinacol) under dehydrating conditions. A related procedure for synthesizing 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from dichloromethane provides a template for analogous compounds .

-

Formation of (dichloromethyl)boronic acid: Reacting dichloromethane with a boron source (e.g., BH₃·THF) under controlled conditions.

-

Esterification with pinacol: Treating the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) and magnesium sulfate in dichloromethane to form the dioxaborolane ring.

-

Functionalization: Subsequent iodination or fluorination to introduce halogens or aryl groups.

For the target compound, the cyclopropyl-fluorophenyl moiety is likely introduced via Suzuki-Miyaura coupling or direct cyclopropanation of a pre-functionalized boronic ester.

Key Reaction Considerations

-

Steric effects: The tetramethyl groups on the dioxaborolane ring hinder nucleophilic attack, improving stability.

-

Boron reactivity: The electrophilic boron center facilitates transmetalation in cross-coupling reactions, making the compound valuable in organic synthesis .

Pharmaceutical and Biological Applications

Role in Medicinal Chemistry

Boronic esters are increasingly utilized in drug development due to their ability to form reversible covalent bonds with biological targets. Patent literature highlights their application in treating metabolic disorders such as diabetes, obesity, and dyslipidemia .

Mechanism of action:

-

Hormone-sensitive lipase (HSL) inhibition: Boronic esters act as transition-state analogs, inhibiting HSL’s lipolytic activity. This reduces free fatty acid release, addressing insulin resistance and hyperglycemia .

-

Modulation of intracellular lipid metabolism: By altering fatty acid oxidation and storage, these compounds mitigate lipid accumulation in tissues .

Specific Therapeutic Indications

Clinical applications documented in patent US7037905B2 include :

-

Type 2 diabetes: Improves glycemic control by enhancing insulin sensitivity.

-

Cardiovascular diseases: Reduces atherosclerosis risk by lowering plasma triglycerides and LDL cholesterol.

-

Diabetic complications: Alleviates neuropathy and retinopathy through metabolic regulation.

Combination therapies: Co-administration with antidiabetic agents (e.g., metformin) or antiobesity drugs (e.g., GLP-1 agonists) enhances efficacy .

Comparative Analysis with Structural Analogs

Analog: 2-(3-Cyclopropyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The positional isomer 627526-62-9 (3-cyclopropyl-5-fluorophenyl substitution) shares similar physicochemical properties but differs in bioactivity due to altered steric and electronic profiles .

| Parameter | Target Compound | Analog |

|---|---|---|

| CAS Number | 2066512-87-4 | 627526-62-9 |

| Molecular Formula | C₁₅H₂₀BFO₂ | C₁₅H₂₀BFO₂ |

| Purity | N/A | 98% |

Structure-Activity Relationships (SAR)

-

Fluorine position: Para-fluorine (5-position) optimizes target binding affinity compared to meta-substitution.

-

Cyclopropane ring: Enhances metabolic stability by resisting oxidative degradation.

Future Research Directions

Unresolved Challenges

-

Synthetic scalability: Current methods require optimization for industrial-scale production.

-

Pharmacokinetic profiling: Absence of data on bioavailability, half-life, and toxicity necessitates preclinical studies.

Emerging Opportunities

-

Targeted drug delivery: Conjugation with nanoparticles or antibodies to improve tissue specificity.

-

Boronic acid prodrugs: Development of hydrolytically stable analogs for oral administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume